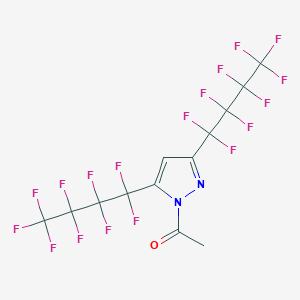

1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4F18N2O/c1-3(34)33-5(7(16,17)9(20,21)11(24,25)13(29,30)31)2-4(32-33)6(14,15)8(18,19)10(22,23)12(26,27)28/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLWTZBRQAFGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4F18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370976 | |

| Record name | 1-[3,5-Bis(nonafluorobutyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247170-28-1 | |

| Record name | 1-[3,5-Bis(nonafluorobutyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Perfluoroalkylated Pyrazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Pyrazoles

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural characterization of organofluorine compounds, including perfluoroalkylated pyrazoles like 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole. The unique properties of the fluorine-19 nucleus, combined with multinuclear approaches, afford a profound level of molecular insight.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly effective analytical technique for identifying and characterizing fluorine-containing compounds. bldpharm.com The ¹⁹F nucleus possesses several advantageous properties for NMR analysis. It has a nuclear spin of 1/2, which results in sharp, well-resolved signals. bldpharm.comnih.gov Furthermore, ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, making its sensitivity exceptional—approximately 83% that of the proton (¹H) nucleus. chemistrysteps.comresearchgate.netmdpi.com This high receptivity means that ¹⁹F NMR spectra can be acquired relatively quickly with a strong signal-to-noise ratio. nih.gov

A key feature of ¹⁹F NMR is its remarkably wide chemical shift range, which can span over 800 ppm. bldpharm.com For organofluorine compounds, this range is typically between -50 and -220 ppm. bldpharm.com This large dispersion minimizes the likelihood of signal overlap, even in complex molecules with multiple, distinct fluorine environments, allowing for easier differentiation and analysis of various fluorinated species. mdpi.com The chemical shifts in ¹⁹F NMR are extremely sensitive to the local electronic environment, making the technique a powerful probe for subtle changes in molecular structure and conformation. chemistrysteps.comechemi.com

In this compound, the two identical nonafluorobutyl (C₄F₉) chains give rise to four distinct ¹⁹F NMR signals, corresponding to the four chemically non-equivalent fluorine environments: the terminal trifluoromethyl group (ω-CF₃) and the three methylene (B1212753) groups (α-CF₂, β-CF₂, γ-CF₂). The electron-withdrawing nature of the pyrazole (B372694) ring and the adjacent perfluoroalkyl carbons influences the shielding of these nuclei.

The α-CF₂ group, being closest to the pyrazole ring, is the most deshielded and thus appears furthest downfield. The shielding effect increases with distance from the ring, causing the signals for the β-CF₂ and γ-CF₂ groups to appear progressively upfield. The terminal ω-CF₃ group is the most shielded of the chain and typically appears around -81 ppm relative to CFCl₃. The large through-bond coupling constants (J-couplings) between adjacent fluorine groups create complex splitting patterns that can be used to confirm signal assignments.

Table 1: Representative ¹⁹F NMR Spectroscopic Data for this compound Data are estimated based on analogous perfluoroalkylated pyrazoles and general chemical shift principles.

| Fluorine Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| α-CF₂ | -110.5 | t | ³JFF ≈ 11 |

| β-CF₂ | -124.8 | m | |

| γ-CF₂ | -126.9 | m | |

| ω-CF₃ | -81.2 | t | ³JFF ≈ 9 |

Quantitative ¹⁹F NMR (qNMR) is a robust method for determining the purity and concentration of fluorinated compounds with high accuracy and precision. pdx.edunih.gov The technique leverages the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it. nih.gov Due to the high sensitivity and wide chemical shift dispersion of ¹⁹F, signals are typically well-resolved, making integration straightforward and reliable. mdpi.comresearchgate.net

For the purity assessment of this compound, a known amount of a stable, fluorinated internal standard is added to a precisely weighed sample of the compound. nih.govlibretexts.org The purity of the analyte can then be calculated by comparing the integral of one of its signals (e.g., the terminal CF₃ group) to the integral of the internal standard's signal. The absence of background signals in the ¹⁹F spectrum ensures minimal interference, enhancing the accuracy of the measurement. mdpi.com This method is non-destructive and does not require a reference standard of the analyte itself for quantification. nih.gov Accuracies of less than 1% can be achieved with optimized experimental parameters. pdx.eduresearchgate.net

The high sensitivity and signal dispersion of ¹⁹F NMR make it an ideal tool for real-time monitoring of chemical reactions involving fluorinated compounds. nih.govresearchgate.net This capability provides deep insights into reaction kinetics and mechanisms. nih.govucl.ac.uk For instance, the synthesis of this compound from its precursor, 3,5-bis(nonafluorobutyl)pyrazole, via acetylation can be monitored by acquiring ¹⁹F NMR spectra sequentially over the course of the reaction. researchgate.net

As the reaction proceeds, the signals corresponding to the starting pyrazole would decrease in intensity, while new signals corresponding to the N-acetylated product would appear and grow. researchgate.net The chemical shifts of the α-CF₂ groups are particularly sensitive to changes at the N1 position of the pyrazole ring, providing a clear marker for the reaction's progress. By plotting the signal integrals over time, detailed kinetic profiles can be generated. This allows for the determination of reaction rates, the identification of potential intermediates, and the optimization of reaction conditions. nih.gov

The inherent advantages of ¹⁹F NMR, particularly its high sensitivity and the absence of background interference in most sample matrices, make it exceptionally well-suited for the detection and identification of minor fluorinated species, such as impurities, side-products, or degradation products. nih.gov In the synthesis of this compound, ¹⁹F NMR can serve as a powerful quality control tool.

Potential impurities, such as unreacted starting material, regioisomers (e.g., a 2-acetyl isomer if possible), or byproducts from side reactions, would each present a unique set of ¹⁹F signals. Even trace amounts of these species can often be detected. The characteristic chemical shifts and coupling patterns of these minor signals can provide crucial structural information, aiding in their identification without the need for physical separation. nih.gov

While ¹⁹F NMR is powerful for observing the fluorinated portions of a molecule, a comprehensive structural elucidation of this compound requires the integration of ¹H, ¹³C, and ¹⁹F NMR data. This multinuclear approach ensures an unambiguous assignment of the entire molecular structure.

¹H NMR provides information on the non-fluorinated parts of the molecule. In this case, it would show a singlet for the pyrazole ring proton (H-4) and a singlet for the three protons of the acetyl group. The chemical shift of the H-4 proton is influenced by the electron-withdrawing effects of both the N-acetyl group and the two C₄F₉ groups.

¹³C NMR, often performed with proton and/or fluorine decoupling, reveals the carbon skeleton. The spectrum would show signals for the three pyrazole ring carbons (C-3, C-4, C-5), the two acetyl carbons (C=O and CH₃), and the four distinct carbons of the nonafluorobutyl chains. The carbons attached to fluorine atoms exhibit large C-F coupling constants, which can be observed in coupled spectra and are diagnostic for confirming assignments.

By combining data from all three nuclei, along with 2D correlation experiments (e.g., HMBC, HSQC), a complete and verified structural assignment is possible. nih.govucl.ac.uk For example, an HMBC experiment could show correlations between the acetyl protons and the pyrazole ring carbons, confirming the site of acetylation. Furthermore, variable temperature NMR studies could provide insights into conformational dynamics, such as restricted rotation around the N-C(O) single bond of the acetyl group. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Data are estimated based on analogous N-acetyl and perfluoroalkylated pyrazoles.

| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H-4 (pyrazole) | ~7.0 | s |

| CH ₃ (acetyl) | ~2.7 | s | |

| ¹³C | C-3, C-5 (pyrazole) | ~145 (t) | m |

| C-4 (pyrazole) | ~115 | s | |

| C =O (acetyl) | ~168 | s | |

| C H₃ (acetyl) | ~22 | s | |

| α-CF₂ | ~118 | m | |

| β-CF₂ | ~110 | m | |

| γ-CF₂ | ~110 | m | |

| ω-CF₃ | ~118 | m |

NOESY, HMBC, and HSQC for Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) are powerful tools for determining the precise connectivity and spatial arrangement of atoms within a molecule.

HSQC would be utilized to establish the direct one-bond correlations between proton (¹H) and carbon (¹³C) atoms. For this compound, this would confirm the attachment of protons on the acetyl methyl group to their corresponding carbon.

NOESY provides information about the spatial proximity of atoms. In the case of this compound, NOESY could help determine the preferred conformation of the acetyl group relative to the pyrazole ring.

However, a diligent search of the available scientific literature yielded no specific published studies detailing the acquisition or interpretation of NOESY, HMBC, or HSQC spectra for this compound. Therefore, no experimental data tables can be presented.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or stacking, which define the supramolecular structure.

For this compound, an X-ray crystal structure would reveal:

The planarity of the pyrazole ring.

The orientation of the N-acetyl group relative to the ring.

The conformation of the two nonafluorobutyl chains.

Intermolecular packing and any specific interactions driven by the highly fluorinated substituents.

Despite the utility of this technique, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. Consequently, no data on its crystal system, space group, unit cell dimensions, or atomic coordinates is available.

Complementary Spectroscopic Techniques (IR, High-Resolution Mass Spectrometry) for Structural Confirmation

Infrared (IR) spectroscopy and high-resolution mass spectrometry (HRMS) are standard methods for confirming the synthesis and structural integrity of a compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key expected absorptions would include:

A strong band for the C=O (carbonyl) stretch of the acetyl group, typically in the range of 1700-1750 cm⁻¹.

Vibrations corresponding to the C-N and C=N bonds within the pyrazole ring.

Strong, characteristic bands for C-F bonds of the nonafluorobutyl groups, typically found in the 1000-1350 cm⁻¹ region.

No experimental IR spectrum for this specific compound is available in the literature.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (Chemical Formula: C₁₅H₄F₁₈N₂O), the expected exact mass of the molecular ion [M]⁺ would be calculated. Fragmentation patterns observed in the mass spectrum would further help to confirm the structure, with characteristic losses of the acetyl group and fragments from the perfluorinated chains.

A search of mass spectrometry databases and scientific literature did not yield any high-resolution mass spectrometry data for this compound.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Pyrazole (B372694) Core in Perfluoroalkylated Systems

The presence of two nonafluorobutyl groups at the C3 and C5 positions drastically reduces the electron density of the pyrazole ring through a powerful negative inductive effect (-I). This electronic modification is the primary determinant of the ring's reactivity profile.

In unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. nih.govglobalresearchonline.net However, in 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, the two C4F9 groups strongly deactivate the ring, making electrophilic substitution reactions significantly more challenging compared to non-fluorinated analogues. numberanalytics.comlibretexts.org

Despite this strong deactivation, the regioselectivity of substitution is expected to remain at the C4 position. The directing influence of the two nitrogen atoms and the symmetrical substitution pattern converge to make the C4 carbon the least electron-deficient position on the ring. Any successful electrophilic attack would require harsh reaction conditions to overcome the high activation energy barrier imposed by the electron-withdrawing substituents. masterorganicchemistry.com The pyridine-like nitrogen at the N2 position is a potential site for interaction with electrophiles, but substitution on the ring itself is directed to C4. nih.gov

The pyrazole ring is inherently robust and generally resistant to oxidation and reduction. globalresearchonline.net This stability is further enhanced by the presence of the chemically inert nonafluorobutyl groups. The C-F bonds in these substituents are exceptionally strong, and the perfluorinated chains are highly resistant to oxidative and reductive cleavage. Consequently, the entire molecular framework of this compound exhibits high stability. Under typical oxidizing conditions (e.g., KMnO4), the pyrazole core and its perfluoroalkyl side chains would remain intact. globalresearchonline.net Similarly, the aromatic ring is resistant to catalytic hydrogenation under conditions that might reduce other functional groups. globalresearchonline.net

Achieving halogenation and nitration of the deactivated pyrazole core requires forcing conditions. These reactions are anticipated to occur exclusively at the C4 position.

Halogenation: The introduction of a halogen atom (Br, Cl, I) at the C4 position would necessitate the use of potent halogenating agents, likely in the presence of a strong Lewis acid catalyst to enhance the electrophilicity of the halogen. Standard reagents like N-halosuccinimides in common organic solvents, which are effective for many pyrazoles, may prove insufficient without significant activation. researchgate.net

Nitration: Nitration is expected to proceed only with strong nitrating mixtures, such as a combination of concentrated nitric acid and fuming sulfuric acid (oleum). globalresearchonline.netsemanticscholar.org These aggressive conditions are necessary to generate a sufficiently powerful electrophile (NO2+) to attack the electron-poor ring, yielding 4-nitro-1-acetyl-3,5-bis(nonafluorobutyl)pyrazole.

| Reaction | Typical Reagents | Predicted Product | Required Conditions |

|---|---|---|---|

| Bromination | Br2 / Lewis Acid (e.g., FeBr3) | 4-Bromo-1-acetyl-3,5-bis(nonafluorobutyl)pyrazole | Harsh, elevated temperature |

| Nitration | Conc. HNO3 / Fuming H2SO4 | 4-Nitro-1-acetyl-3,5-bis(nonafluorobutyl)pyrazole | Harsh, carefully controlled temperature |

Sulfonation of the pyrazole ring at the C4 position is also a feasible but challenging transformation. The reaction requires treatment with fuming sulfuric acid (oleum) at elevated temperatures. globalresearchonline.net The strongly deactivating effect of the nonafluorobutyl groups necessitates these forcing conditions to facilitate the introduction of the sulfonic acid moiety, leading to the formation of this compound-4-sulfonic acid.

Transformations and Hydrolysis of the N-Acetyl Moiety

The N-acetyl group serves as a protecting group for the N1 position of the pyrazole ring. It can be readily removed through hydrolysis under either acidic or basic conditions to yield the corresponding N-H pyrazole, 3,5-bis(nonafluorobutyl)pyrazole. researchgate.net This deprotection unmasks the N1 nitrogen, making it available for a variety of subsequent derivatization reactions, such as N-alkylation or N-arylation, which are fundamental strategies for modifying the properties of pyrazole-containing compounds. nih.gov

| Condition | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | Aqueous Acid (e.g., HCl, H2SO4) | 3,5-bis(nonafluorobutyl)pyrazole |

| Basic Hydrolysis | Aqueous Base (e.g., NaOH, KOH) | 3,5-bis(nonafluorobutyl)pyrazole |

Reactivity and Functionalization Potential of the Nonafluorobutyl Substituents

The nonafluorobutyl (C4F9) substituents are characterized by their extreme chemical inertness. The high strength of the carbon-fluorine bond renders these perfluoroalkyl chains highly resistant to most chemical reagents. Their primary function within the molecule is electronic; they serve to drastically lower the electron density of the pyrazole ring and increase the compound's lipophilicity and metabolic stability.

Direct chemical functionalization of the nonafluorobutyl chains is exceptionally difficult and not a common synthetic strategy. acs.org Such transformations would likely require harsh, high-energy conditions, such as those involving radical intermediates or highly specialized organometallic reagents, which could compromise the integrity of the pyrazole core. Therefore, the nonafluorobutyl groups are generally considered as static structural elements whose main role is to modulate the physicochemical properties of the heterocyclic system rather than to participate in further chemical reactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Correlation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, predicting the reactivity, and correlating the spectroscopic properties of pyrazole (B372694) derivatives. rsc.orgnih.gov While specific DFT studies on 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole are not extensively documented, the well-established application of these methods to analogous fluorinated and acetylated pyrazoles allows for a detailed theoretical characterization. nih.govnih.gov

DFT calculations are routinely employed to optimize the molecular geometry of pyrazole compounds, providing accurate predictions of bond lengths and angles that are in good agreement with experimental data from techniques like X-ray crystallography. nih.govnih.gov The electronic properties of such molecules are further investigated through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. For pyrazole derivatives, these calculations help in understanding the electron-donating and accepting capabilities of the molecule. nih.gov

The presence of two highly electronegative nonafluorobutyl groups and an acetyl group is expected to significantly influence the electronic distribution within the this compound molecule. The strong electron-withdrawing nature of the perfluorinated chains would likely lower the energy levels of both HOMO and LUMO, potentially affecting the molecule's reactivity and interaction with other chemical species. emerginginvestigators.orgolemiss.edu

Furthermore, DFT calculations are instrumental in correlating theoretical predictions with experimental spectroscopic data. rsc.orgresearchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), with theoretical n→π* and π→π* electronic transitions often showing good correlation with experimental observations. nih.gov Similarly, the vibrational frequencies calculated using DFT can be compared with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. nih.govnih.govresearchgate.net The correlation between calculated and experimental NMR chemical shifts also serves as a powerful tool for structural elucidation. rsc.orgresearchgate.net

Table 1: Representative Calculated Electronic Properties of Fluorinated Pyrazole Analogs

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -8.0 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -3.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicator of chemical reactivity and stability |

Note: The values in this table are representative and are based on DFT calculations for various fluorinated pyrazole derivatives found in the literature. The exact values for this compound would require specific calculations.

Mechanistic Studies of Pyrazole Formation and Functionalization Using Computational Models

Computational models are invaluable for investigating the reaction mechanisms involved in the synthesis and subsequent functionalization of pyrazole rings. These studies can elucidate the pathways of chemical reactions, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction kinetics and regioselectivity. nih.gov

The formation of the pyrazole ring in compounds like this compound typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Computational studies on similar reactions have detailed the stepwise mechanisms, which often include nucleophilic addition, intramolecular cyclization, and dehydration steps. nih.gov By modeling these reaction pathways, researchers can predict the most favorable conditions and substitution patterns for achieving high yields and specific isomers.

For the N-acetylation of the pyrazole ring, computational models can be used to study the reaction mechanism, for example, by comparing the energy barriers for acetylation at different nitrogen atoms in the pyrazole ring, thus explaining the observed regioselectivity. The effect of the bulky and electron-withdrawing nonafluorobutyl groups on the accessibility and nucleophilicity of the nitrogen atoms can be quantitatively assessed through these models.

Transition state theory combined with DFT calculations allows for the determination of activation energies for each step of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state connects the correct reactants and products, providing a complete picture of the reaction pathway. researchgate.net

Predictive Modeling of Molecular Interactions and Structural Dynamics

Predictive modeling techniques, such as molecular dynamics (MD) simulations and molecular docking, are employed to understand how molecules like this compound interact with their environment and other molecules, as well as to study their conformational flexibility. uantwerpen.beresearchgate.net

MD simulations can provide insights into the structural dynamics of the molecule in different solvents or in complex with other molecules. uantwerpen.be These simulations track the movements of atoms over time, revealing information about conformational changes, stability, and intermolecular interactions. For this compound, MD simulations could be used to study its aggregation behavior in solution or its interaction with biological macromolecules. The highly hydrophobic nature imparted by the nonafluorobutyl chains would be a key factor in these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule like a protein. researchgate.net While there is no specific information on the biological targets of this compound, docking studies on other pyrazole derivatives have been used to predict their binding affinity and mode of interaction with various enzymes and receptors. researchgate.net The presence of the acetyl and nonafluorobutyl groups would define the steric and electronic properties that govern its potential interactions with a binding site. These predictive models are crucial in the early stages of drug discovery and materials science for screening potential applications.

Advanced Applications in Contemporary Chemical Science

Coordination Chemistry of Pyrazole-Derived Ligands

The versatile coordination chemistry of pyrazole-based ligands has established them as crucial components in the development of novel transition metal complexes. Their adaptable electronic properties and steric profiles, which can be finely tuned through substitution, make them valuable building blocks in inorganic and organometallic chemistry.

Synthesis and Characterization of Transition Metal Complexes with Pyrazole (B372694) N,N-Donor Ligands

The synthesis of transition metal complexes featuring pyrazole-derived N,N-donor ligands, such as 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. Common metal precursors include metal halides, acetates, or nitrates. The choice of solvent is crucial and depends on the solubility of both the ligand and the metal salt, with ethanol, methanol (B129727), acetonitrile, and tetrahydrofuran (B95107) being frequently employed.

The characterization of the resulting complexes is achieved through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is utilized to confirm the coordination of the pyrazole ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole ring and the acetyl group. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the structure of the complex in solution. Single-crystal X-ray diffraction offers unambiguous determination of the solid-state structure, revealing bond lengths, bond angles, and the coordination geometry around the metal center.

A general synthetic route can be depicted as follows:

MXn + mL → [M(L)m]Xn

Where:

M represents the transition metal ion.

X is the counter-ion (e.g., Cl⁻, Br⁻, NO₃⁻).

L is the pyrazole-derived ligand, this compound.

n and m are stoichiometric coefficients.

Table 1: Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination, identification of functional groups. |

| Nuclear Magnetic Resonance (NMR) | Solution-state structure, ligand conformation, and purity. |

| Single-Crystal X-ray Diffraction | Solid-state structure, coordination geometry, bond parameters. |

| Elemental Analysis | Determination of the elemental composition of the complex. |

| Mass Spectrometry | Confirmation of the molecular weight of the complex. |

Influence of Perfluoroalkyl Substituents on Ligand Properties, Coordination Modes, and Complex Stability

The introduction of perfluoroalkyl groups, such as the nonafluorobutyl chains in this compound, exerts a profound influence on the ligand's properties and the resulting metal complexes. These effects are primarily twofold: electronic and steric.

Electronic Effects: The strong electron-withdrawing nature of perfluoroalkyl groups significantly reduces the electron density on the pyrazole ring. This decrease in basicity of the nitrogen donor atoms can influence the strength of the metal-ligand bond. While a lower basicity might suggest weaker coordination, it can also enhance the π-acceptor properties of the ligand, which can be beneficial for stabilizing metal centers in low oxidation states.

Steric Effects: The bulky nonafluorobutyl groups impose considerable steric hindrance around the coordination sites. This steric bulk can dictate the coordination number of the metal center, favoring lower coordination numbers and influencing the geometry of the resulting complex. Furthermore, the fluorinated chains can create a fluorous environment around the metal center, which can impact the solubility and reactivity of the complex.

The stability of the metal complexes is also affected. The robust C-F bonds in the perfluoroalkyl chains enhance the thermal and chemical stability of the ligand and, consequently, the metal complex. This increased stability is advantageous for applications in catalysis and materials science where harsh conditions may be encountered.

Table 2: Effects of Perfluoroalkyl Substituents on Ligand and Complex Properties

| Property | Influence of Perfluoroalkyl Groups |

| Ligand Basicity | Decreased due to strong electron-withdrawing effect. |

| Coordination Modes | Steric hindrance may favor specific coordination geometries. |

| Complex Stability | Enhanced thermal and chemical stability. |

| Solubility | Modified solubility profiles, often favoring fluorous solvents. |

| Catalytic Activity | Can be tuned through electronic and steric effects. |

Role of Fluorinated Pyrazole Ligands in Stabilizing Unstable Molecules and Enhancing Catalytic Performance

Fluorinated pyrazole ligands, including this compound, play a significant role in stabilizing reactive and otherwise unstable molecular species. The electron-deficient nature of the pyrazole ring, induced by the perfluoroalkyl substituents, can stabilize electron-rich metal centers. This property is particularly useful in the isolation and study of low-valent metal complexes, which are often highly reactive.

In the realm of catalysis, the unique electronic and steric properties of these ligands can lead to enhanced catalytic performance. The electron-withdrawing perfluoroalkyl groups can increase the Lewis acidity of the metal center, which can accelerate certain catalytic reactions. Moreover, the steric bulk can influence the selectivity of a catalytic process by controlling the access of substrates to the active site. The enhanced stability of the metal complexes also contributes to longer catalyst lifetimes. For example, palladium complexes bearing pyrazole-based ligands have been investigated for their catalytic activity. mdpi.com The versatility of pyrazole ligands allows for the synthesis of complexes with tailored properties for specific catalytic applications. rsc.org

Contributions to Advanced Materials Science Research

The unique properties imparted by fluorine substitution make pyrazole derivatives attractive building blocks for the design of advanced materials with novel functionalities.

Development of Fluorine-Decorated Scaffolds for Novel Material Architectures

The incorporation of fluorine atoms into organic scaffolds can significantly impact their physicochemical properties. nih.gov Fluorinated pyrazole derivatives, such as this compound, serve as versatile building blocks for the construction of fluorine-decorated scaffolds. These scaffolds are of great interest in materials science for creating materials with tailored properties, such as hydrophobicity, thermal stability, and specific electronic characteristics.

The presence of multiple fluorine atoms can lead to materials with low surface energy, resulting in superhydrophobic surfaces. Furthermore, the rigidity and defined geometry of the pyrazole core, combined with the properties of the perfluoroalkyl chains, allow for the rational design of porous materials like metal-organic frameworks (MOFs). researchgate.net These fluorinated MOFs can exhibit unique gas sorption and separation properties due to the specific interactions between the fluorinated surfaces and guest molecules. researchgate.net The use of fluorinated ligands can generate an electron-dense pore environment, which can be advantageous for specific host-guest applications. researchgate.net

Exploration of Pyrazole Derivatives as Building Blocks for Functional Materials

Pyrazole derivatives are widely recognized as valuable building blocks for the synthesis of a diverse range of functional materials. researchgate.net Their ability to form stable complexes with a variety of metal ions makes them suitable for the construction of coordination polymers and supramolecular assemblies with interesting magnetic, optical, or electronic properties.

The functionalization of the pyrazole ring allows for the fine-tuning of the properties of the resulting materials. By incorporating specific substituents, such as the acetyl and nonafluorobutyl groups in the target compound, it is possible to control the dimensionality, topology, and functionality of the material. For instance, the acetyl group can act as an additional coordination site or a point for further functionalization, while the perfluoroalkyl chains can introduce liquid crystalline properties or facilitate the formation of self-assembled monolayers. The development of new synthetic methods for fluorine-containing pyrazoles is crucial for advancing the discovery of new materials in various industries. nih.gov

Advanced Separation Technologies for Fluorinated Organic Compounds

The unique physicochemical properties of highly fluorinated organic compounds, such as this compound, necessitate specialized separation technologies. Their distinct polarity, solubility, and interaction profiles often render conventional separation methods inadequate. Consequently, advanced techniques in chromatography and membrane-based processes have been developed to achieve efficient isolation and purification of these species.

Chromatographic Separation Principles for Highly Fluorinated Species (e.g., HPLC with Fluorocarbon Columns)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical separation, and its adaptation for highly fluorinated species involves the use of specialized stationary phases, particularly fluorocarbon columns. nih.govchromatographyonline.com Unlike traditional reversed-phase columns (e.g., C8 and C18), which rely on hydrophobic interactions, fluorinated phases leverage the principle of "fluorous-fluorous" interactions, based on the mutual affinity of fluorinated molecules. nih.gov This property, known as fluorophilicity, is key to their separation mechanism. nih.gov

Fluorinated stationary phases can provide an alternative and complementary separation for many analytes typically analyzed on C8 or C18 columns, often resulting in different elution orders and enhanced selectivity for compounds that are difficult to separate. chromatographyonline.com The separation can be optimized by pairing the column and eluent. For instance, a fluorocarbon column often provides better separation when used with hydrocarbon eluents, while a hydrocarbon column (like C8) can achieve optimal separation with a fluorinated eluent, such as trifluoroethanol. nih.govnih.gov This "hetero-pairing" of column and eluent can be a powerful strategy. nih.gov The rigid molecular structure of the fluorocarbon chains on the stationary phase also contributes to unique selectivity, allowing for better recognition of geometrical isomers and epimers compared to standard octadecyl siloxane columns. oup.com

| Column Type | Eluent Type | Primary Interaction | Optimal Pairing Strategy |

| Fluorocarbon | Hydrocarbon (e.g., Acetonitrile/Water) | Fluorous-Fluorous | Hetero-pairing for enhanced separation of fluorinated from non-fluorinated species. nih.gov |

| Hydrocarbon (C8/C18) | Fluorinated (e.g., Trifluoroethanol) | Hydrophobic/Fluorophobic | Hetero-pairing to leverage fluorophilicity of analytes for improved resolution. nih.govnih.gov |

| Fluorocarbon | Fluorinated | Competitive Fluorous | "Homo-pairing," may result in reduced retention unless analyte fluorophilicity is very high. |

| Hydrocarbon (C8/C18) | Hydrocarbon | Hydrophobic | Standard reversed-phase chromatography; may be less effective for highly fluorinated species. nih.gov |

Membrane-Based Separation Processes for Fluorinated Compounds

Membrane-based technologies, including nanofiltration (NF) and reverse osmosis (RO), are emerging as energy-efficient methods for separating fluorinated compounds, particularly from aqueous matrices. nih.govresearchgate.net The effectiveness of these processes depends heavily on the membrane material and its properties. Fluoropolymers such as polyvinylidene fluoride (B91410) (PVDF) and polytetrafluoroethylene (PTFE) are popular materials for these membranes due to their chemical resistance and hydrophobicity. mdpi.com

The separation mechanism in these membrane processes can involve size exclusion (sieving), Donnan exclusion (charge repulsion), and adsorption phenomena. nih.gov For instance, developing a polyamide thin-film composite (TFC) membrane that incorporates fluorine can enhance its hydrophobicity, making it more suitable for organic solvent reverse osmosis (OSRO) and the separation of nonpolar organic mixtures. rsc.orgkaust.edu.sa Such membranes can allow the permeation of nonpolar solvents like toluene (B28343) while rejecting larger fluorinated solutes. rsc.org Research has also focused on creating dual-functional membranes that combine nanofiltration for exclusion with an adsorptive support layer, enhancing the removal of fluorinated compounds from water. nih.gov

Analytical Methodologies for Total Fluorine and Organic Fluorine Content (e.g., AOF, TOF, EOF)

To address the challenge of quantifying the vast number of fluorinated organic compounds, many of which may be unknown or lack analytical standards, "sum parameter" methods have been developed. These techniques measure the total amount of organically bound fluorine, providing a comprehensive screening tool for assessing contamination. qa-group.comqa-group.commontrose-env.com

Adsorbable Organic Fluorine (AOF): This method is designed for aqueous samples and estimates the aggregate concentration of organofluorine compounds that can be adsorbed onto a sorbent, typically granular activated carbon (GAC). epa.govsgsaxys.com The process involves passing the water sample through GAC columns, rinsing with a solution like sodium nitrate (B79036) to remove inorganic fluoride, and then analyzing the carbon-adsorbed material via combustion ion chromatography (CIC). epa.goventhalpy.com During CIC, the organic fluorine is converted to hydrogen fluoride (HF), which is then quantified by ion chromatography. sgsaxys.com The U.S. EPA has developed Draft Method 1621 for AOF determination, which has undergone multi-laboratory validation. epa.goventhalpy.comepa.gov

Total Organic Fluorine (TOF): TOF measures the entire content of organically bound fluorine in a sample, regardless of its structure or properties. qa-group.com It is a comprehensive indicator used for environmental monitoring and materials testing. qa-group.com One common approach to determine TOF is to measure the total fluorine (TF) and the total inorganic fluorine (TIF) in a sample and calculate the difference (TOF = TF - TIF). measurlabs.com The analysis is typically performed using combustion ion chromatography (CIC). measurlabs.comeurofinsus.com

Extractable Organic Fluorine (EOF): EOF quantifies the portion of organically bound fluorine that can be extracted from a sample matrix using a solvent. qa-group.comteinstruments.com This method is applicable to both solid and liquid matrices, including soil, sludge, and consumer products. qa-group.commontrose-env.com The sample is first extracted with a solvent like methanol or acetonitrile, and the resulting extract is then analyzed, often by CIC, to determine the fluorine content. montrose-env.comoru.se EOF analysis is crucial for obtaining a complete picture of contamination in solid samples. qa-group.com

| Parameter | Principle | Typical Matrix | Key Steps |

| AOF | Adsorption onto activated carbon followed by combustion and IC detection. epa.govsgsaxys.com | Aqueous (e.g., wastewater, surface water). epa.gov | 1. Adsorption on Granular Activated Carbon (GAC). 2. Rinsing to remove inorganic fluoride. 3. Combustion of GAC. 4. Ion Chromatography (IC) analysis. enthalpy.com |

| TOF | Direct measurement of all organically bound fluorine. qa-group.com | Environmental samples (water, soil), packaging materials. qa-group.com | 1. Sample combustion. 2. Absorption of HF gas. 3. IC analysis. Often calculated as Total Fluorine minus Inorganic Fluorine. measurlabs.com |

| EOF | Solvent extraction of organofluorines followed by combustion and IC detection. qa-group.comteinstruments.com | Solids (soil, sludge, textiles), cosmetics, aqueous samples. qa-group.comteinstruments.comoru.se | 1. Extraction with a suitable solvent (e.g., methanol). 2. Concentration of extract. 3. Combustion of extract. 4. IC analysis. montrose-env.com |

Methodological Advancements in the Analytical Chemistry of Fluorinated Organic Compounds

The analytical chemistry of organofluorines is a rapidly evolving field, driven by the need to detect and quantify a diverse and expanding list of compounds at ever-lower concentrations. Advancements focus on both improving the accuracy of methods for known compounds and developing strategies to identify previously unknown species.

Development and Validation of Quantitative Analytical Methods for Fluorinated Species

The development of a robust quantitative analytical method is a meticulous process that ensures the data generated are reliable, reproducible, and accurate. For fluorinated species, this process often involves techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govacs.org Method validation is a critical step, confirming that the analytical procedure is suitable for its intended purpose. epa.gov

Validation studies assess several key performance characteristics:

Accuracy: How close the measured value is to the true value. For AOF analysis, spike recoveries in environmental water matrices were found to be in the range of 64–84%. acs.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Recovery: The efficiency of the extraction process. In a multi-laboratory validation of EPA Method 1621 for AOF, 96% of over 400 matrix spike results had recoveries between 50% and 150%, a level of performance deemed suitable for an aggregate method. epa.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For an improved AOF method, LOD and LOQ were reported as 300 and 400 ng/L, respectively. acs.org

These validation processes are essential for establishing standardized methods, such as those published by the EPA, which are crucial for regulatory monitoring and environmental assessment. epa.gov

Non-Targeted Screening and Broad Detection Strategies for Organofluorines

While targeted methods like LC-MS/MS are excellent for quantifying known compounds, they miss the vast majority of organofluorines that may be present in a sample. umn.eduusgs.gov This "dark matter" of unidentified organofluorine has prompted the development of non-targeted screening (NTS) strategies. uni.lu

One powerful tool for NTS is high-resolution mass spectrometry (HRMS) , often coupled with liquid chromatography (e.g., LC-QToF-MS). This technique can detect a wide range of compounds in a sample and provide accurate mass measurements, which aids in the tentative identification of unknown fluorinated substances. researchgate.net

Another complementary approach is Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) spectroscopy . umn.eduusgs.gov 19F-NMR is an inclusive method that can detect all fluorine-containing compounds in a sample, providing both quantitative information (total fluorine concentration) and qualitative insights into the chemical structures based on the fluorine's chemical environment. umn.edudigitellinc.com Studies comparing targeted LC-MS/MS with 19F-NMR have shown that targeted methods may only account for a small fraction (e.g., a median of 11.4%) of the total organofluorine detected by 19F-NMR in environmental samples. usgs.govdigitellinc.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS) is also being explored as a fluorine-specific detector for HPLC. nih.gov By monitoring for specific barium-fluoride polyatomic ions, it can serve as a non-targeted method to flag the presence of any fluorinated compound eluting from the HPLC column, helping to uncover novel compounds in complex samples. nih.gov

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-Acetyl-3,5-bis(nonafluorobutyl)pyrazole, and how do fluorinated substituents influence data interpretation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly and NMR) is critical for identifying fluorinated substituents and acetyl group positions. Fluorine’s electronegativity causes significant deshielding in adjacent protons, requiring careful assignment of splitting patterns . Fourier-Transform Infrared (FTIR) spectroscopy can confirm acetyl (C=O, ~1700 cm) and C-F bond vibrations (1000–1300 cm). Mass spectrometry (HRMS) validates molecular weight, but fluorine’s isotopic abundance complicates fragmentation patterns. Cross-reference with crystallographic data (e.g., X-ray diffraction) ensures structural accuracy, as seen in pyrazole derivatives .

Q. What synthetic routes are documented for this compound, and what are key reaction parameters?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazines with fluorinated diketones, followed by acetylation. Critical parameters include:

- Fluorinated precursor purity : Trace moisture degrades nonafluorobutyl intermediates; use anhydrous conditions and Schlenk techniques.

- Catalyst selection : Lewis acids (e.g., ZnCl) improve cyclization efficiency but may require post-reaction removal via membrane filtration .

- Temperature control : Exothermic acetylation steps necessitate gradual reagent addition (<0°C) to avoid side reactions. Optimized protocols for analogous fluoropyrazoles suggest yields improve with microwave-assisted synthesis (30–60 min vs. 12–24 hrs conventional) .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of synthesis pathways for fluorinated pyrazole derivatives?

- Methodological Answer : Transition state modeling (e.g., Density Functional Theory) predicts regioselectivity during cyclocondensation. For example, nonafluorobutyl groups’ steric bulk may favor 3,5-substitution over 1,2-isomers. Computational workflows (e.g., ICReDD’s reaction path search methods) integrate:

- Reaction feasibility screens : Calculate Gibbs free energy changes () to prioritize viable pathways.

- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., fluorophobic solvents enhance product precipitation).

- Feedback loops : Experimental data (e.g., failed reactions) refine computational parameters iteratively .

Q. Which statistical experimental design (DoE) methods are optimal for optimizing synthesis yield and purity?

- Methodological Answer : Fractional factorial designs (FFD) minimize experiments while screening variables (e.g., temperature, molar ratios, catalyst loading). For example:

- Central Composite Design (CCD) : Models non-linear relationships between variables. A 3 factorial setup (k=4 variables) with axial points identifies optimal conditions within 30–50 trials .

- Response Surface Methodology (RSM) : Maximizes yield while minimizing impurity formation (e.g., acetyl migration byproducts). Post-optimization validation via HPLC ensures robustness.

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of fluorinated pyrazoles across studies?

- Methodological Answer : Systematic validation protocols include:

- Standardized measurement conditions : Use identical solvents (e.g., hexafluorobenzene for solubility tests) and heating rates (e.g., 10°C/min for TGA).

- Cross-lab reproducibility studies : Share samples between labs to isolate methodological discrepancies. For thermal stability, DSC under nitrogen vs. air reveals oxidation effects .

- Meta-analysis : Apply multivariate regression to published data, accounting for substituent chain length and fluorine content trends .

Q. What role do nonafluorobutyl groups play in enhancing the compound’s application potential in high-performance materials?

- Methodological Answer : The perfluorinated chains impart:

- Hydrophobicity : Contact angle measurements (>120°) suggest utility in anti-fouling coatings.

- Thermal resilience : TGA shows decomposition onset >300°C, suitable for aerospace polymers.

- Chemical inertness : Fluorine’s electron-withdrawing effects reduce nucleophilic attack, validated via accelerated aging tests (e.g., 72 hrs in 1M NaOH). Compare with CRDC subclass RDF2050104 (membrane technologies) for gas-separation applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.